molecular formula C16H20N4O4S B11071202 ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

Cat. No.: B11071202
M. Wt: 364.4 g/mol
InChI Key: IUCDENRQHWGVAI-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development.

Chemical Reactions Analysis

Ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, phenacyl bromides, and aromatic carboxylic acids . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to various therapeutic effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines .

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

InChI

InChI=1S/C16H20N4O4S/c1-5-24-15(21)14-13(19-20-9(2)17-18-16(20)25-14)10-6-7-11(22-3)12(8-10)23-4/h6-8,13-14,19H,5H2,1-4H3

InChI Key

IUCDENRQHWGVAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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